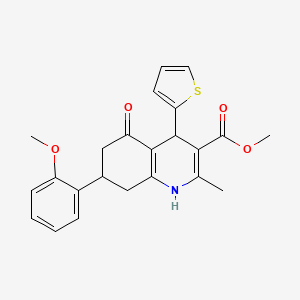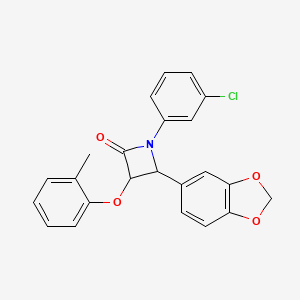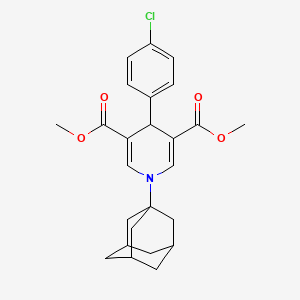![molecular formula C15H12BrClN2O B3984319 3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3984319.png)
3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Descripción general
Descripción
3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research for its ability to selectively inhibit EGFR signaling pathways, which play a crucial role in the regulation of cell proliferation, survival, and differentiation. In
Mecanismo De Acción
3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a competitive inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules. This results in the inhibition of EGFR-mediated signaling pathways, which play a crucial role in the regulation of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has several advantages for lab experiments, including its high potency and selectivity for EGFR tyrosine kinase. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one. One area of interest is the development of more potent and selective EGFR inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of EGFR signaling pathways in the regulation of stem cell differentiation and tissue regeneration. Additionally, the potential use of this compound in combination with other targeted therapies for the treatment of cancer is an area of active research.
Aplicaciones Científicas De Investigación
3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has been widely used in scientific research to investigate the role of EGFR signaling pathways in various biological processes and diseases. It has been shown to inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells, by blocking EGFR-mediated signaling pathways. This compound has also been used to study the role of EGFR in the regulation of angiogenesis, wound healing, and neuronal development.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c1-10(7-15(20)11-3-2-6-18-9-11)19-12-4-5-14(17)13(16)8-12/h2-9,19H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPJVRGFKSTD-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-bromophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984239.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)
![ethyl 1-{2-[(3-fluorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B3984249.png)

![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
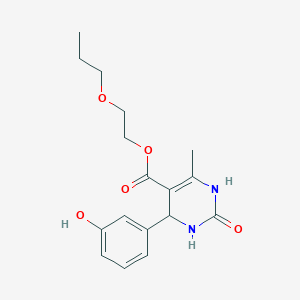
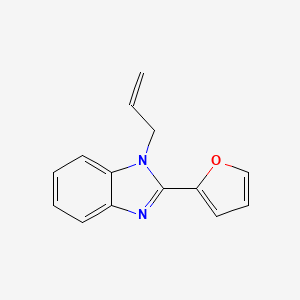
![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
